molecular formula C16H30O6 B3040141 2-(Hydroxymethyl)-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-3,4,5-triol CAS No. 16203-27-3

2-(Hydroxymethyl)-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-3,4,5-triol

Cat. No.: B3040141
CAS No.: 16203-27-3
M. Wt: 318.41 g/mol
InChI Key: GZSDZJZIZBGBON-UHFFFAOYSA-N
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Description

2-(Hydroxymethyl)-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-3,4,5-triol is a complex organic compound characterized by its unique structure, which includes a hydroxymethyl group, a cyclohexyl group, and an oxane ring

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-(Hydroxymethyl)-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-3,4,5-triol typically involves multiple steps, starting from readily available precursors. The synthetic route may include the following steps:

    Formation of the Oxane Ring: The oxane ring can be synthesized through a cyclization reaction involving a suitable diol and an epoxide under acidic or basic conditions.

    Introduction of the Hydroxymethyl Group: This step involves the selective hydroxymethylation of the oxane ring, which can be achieved using formaldehyde and a suitable catalyst.

    Attachment of the Cyclohexyl Group: The cyclohexyl group can be introduced through a nucleophilic substitution reaction, where a cyclohexyl halide reacts with the oxane ring in the presence of a base.

Industrial Production Methods

In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of continuous flow reactors, advanced catalysts, and purification techniques such as chromatography and crystallization.

Chemical Reactions Analysis

Types of Reactions

2-(Hydroxymethyl)-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-3,4,5-triol can undergo various chemical reactions, including:

    Oxidation: The hydroxymethyl group can be oxidized to form a carboxylic acid or an aldehyde using oxidizing agents such as potassium permanganate or chromium trioxide.

    Reduction: The compound can be reduced to form alcohols or alkanes using reducing agents like lithium aluminum hydride or sodium borohydride.

    Substitution: The hydroxyl groups can be substituted with other functional groups through nucleophilic substitution reactions using reagents like alkyl halides or acyl chlorides.

Common Reagents and Conditions

    Oxidation: Potassium permanganate (KMnO4), chromium trioxide (CrO3)

    Reduction: Lithium aluminum hydride (LiAlH4), sodium borohydride (NaBH4)

    Substitution: Alkyl halides, acyl chlorides

Major Products

    Oxidation: Carboxylic acids, aldehydes

    Reduction: Alcohols, alkanes

    Substitution: Alkylated or acylated derivatives

Scientific Research Applications

2-(Hydroxymethyl)-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-3,4,5-triol has a wide range of applications in scientific research:

    Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: Studied for its potential biological activity, including antimicrobial and anti-inflammatory properties.

    Medicine: Investigated for its potential therapeutic applications, such as drug delivery systems and active pharmaceutical ingredients.

    Industry: Utilized in the production of specialty chemicals, polymers, and materials with unique properties.

Mechanism of Action

The mechanism of action of 2-(Hydroxymethyl)-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-3,4,5-triol involves its interaction with specific molecular targets and pathways. The compound may exert its effects by:

    Binding to Enzymes: Inhibiting or activating enzymes involved in metabolic pathways.

    Interacting with Receptors: Modulating receptor activity to influence cellular signaling.

    Altering Gene Expression: Affecting the expression of genes related to its biological activity.

Comparison with Similar Compounds

2-(Hydroxymethyl)-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-3,4,5-triol can be compared with other similar compounds, such as:

    2-(Hydroxymethyl)-6-(cyclohexyl)oxyoxane-3,4,5-triol: Lacks the methyl and propan-2-yl groups, resulting in different chemical and biological properties.

    2-(Hydroxymethyl)-6-(5-methylcyclohexyl)oxyoxane-3,4,5-triol: Lacks the propan-2-yl group, leading to variations in reactivity and applications.

    2-(Hydroxymethyl)-6-(2-propan-2-ylcyclohexyl)oxyoxane-3,4,5-triol: Lacks the methyl group, affecting its overall stability and function.

Properties

IUPAC Name

2-(hydroxymethyl)-6-(5-methyl-2-propan-2-ylcyclohexyl)oxyoxane-3,4,5-triol
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H30O6/c1-8(2)10-5-4-9(3)6-11(10)21-16-15(20)14(19)13(18)12(7-17)22-16/h8-20H,4-7H2,1-3H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GZSDZJZIZBGBON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CCC(C(C1)OC2C(C(C(C(O2)CO)O)O)O)C(C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H30O6
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

318.41 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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